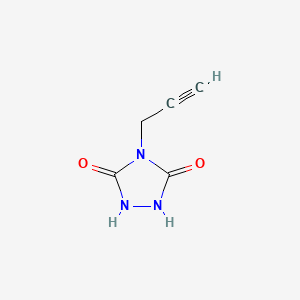

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole, or 4-AMPDP, is a pyrazole derivative that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used to modify proteins, lipids, and other biomolecules. 4-AMPDP is a versatile molecule that has been used in the synthesis of complex molecules, as a tool for drug discovery, and in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmaceutical Impurity Analysis

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole: is a compound that can be used in the analysis of azido impurities in pharmaceuticals. Azido impurities are a concern in sartan-type antihypertensive drugs, as they can be mutagenic and potentially increase cancer risk . The compound serves as a standard in the development of sensitive and robust methods for quantifying these impurities using techniques like LC-MS/MS .

Drug Safety and Regulation Compliance

The detection of azido impurities is critical for drug safety and compliance with regulatory standards4-(azidomethyl)-3,5-dimethyl-1H-pyrazole plays a role in ensuring that these impurities are controlled below the Threshold of Toxicological Concern as set by international health authorities .

Development of Analytical Methods

This compound is instrumental in the development and evaluation of analytical methods for the detection of azido impurities. It is used to establish performance parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates in the analysis of sartan drug substances .

Research on Mutagenicity

Given its structural similarity to azido impurities found in certain medications, 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole can be used in research studies investigating the mutagenic potential of these substances and their mechanisms of action .

Synthesis of Sartan Medications

The compound can be involved in the synthesis process of sartan medications. It may form as a by-product during the reaction between nitrile and azido groups, which is a step in creating the tetrazole ring present in sartan drugs .

Environmental Monitoring

In the context of environmental monitoring, 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole could be used to develop assays for detecting the presence of azido impurities in water and soil, as these impurities could potentially contaminate the environment during pharmaceutical manufacturing processes .

Quality Control in Manufacturing

The compound is also relevant in the quality control processes of pharmaceutical manufacturing. It can be used to test batches of sartan drugs for the presence of azido impurities, ensuring that the final products are free from these harmful substances .

Educational and Training Purposes

Lastly, 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole can be used in academic settings for educational and training purposes. It provides a practical example for students and researchers learning about pharmaceutical impurities and the importance of analytical chemistry in drug safety .

Propriétés

IUPAC Name |

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-4-6(3-8-11-7)5(2)10-9-4/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJYVKFDCPXADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)

![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)

![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)

![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)

![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)

![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)